molecular formula C11H20BrNO2 B15240673 Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate

Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate

Cat. No.: B15240673
M. Wt: 278.19 g/mol
InChI Key: LFHMZXBKEZZLAH-VIFPVBQESA-N
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Description

Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a tert-butyl ester and a bromoethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrrolidine derivatives.

    Oxidation: Formation of oxidized pyrrolidine derivatives with additional functional groups.

    Reduction: Formation of ethyl-substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The tert-butyl ester provides steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    Tert-butyl (2S)-2-(2-iodoethyl)pyrrolidine-1-carboxylate: Similar structure but with an iodoethyl group instead of a bromoethyl group.

    Tert-butyl (2S)-2-(2-fluoroethyl)pyrrolidine-1-carboxylate: Similar structure but with a fluoroethyl group instead of a bromoethyl group.

Uniqueness

Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromoethyl group, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromoethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H20BrNO2

Molecular Weight

278.19 g/mol

IUPAC Name

tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

LFHMZXBKEZZLAH-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CCBr

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCBr

Origin of Product

United States

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